molecular formula C12H20N4 B1462231 [6-(4-Methyl-1,4-diazepan-1-yl)pyridin-3-yl]methanamine CAS No. 1042560-53-1

[6-(4-Methyl-1,4-diazepan-1-yl)pyridin-3-yl]methanamine

Cat. No. B1462231
CAS RN: 1042560-53-1
M. Wt: 220.31 g/mol
InChI Key: POYAHDAVWOUPCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[6-(4-Methyl-1,4-diazepan-1-yl)pyridin-3-yl]methanamine” is a chemical compound with the molecular formula C12H20N4 and a molecular weight of 220.31 g/mol . It is not intended for human or veterinary use and is primarily employed in proteomics research applications .

Scientific Research Applications

Anticonvulsant Agents

6-(4-Methyl-1,4-diazepan-1-yl)pyridin-3-yl]methanamine has been studied in the context of synthesizing Schiff bases of 3-aminomethyl pyridine. These Schiff bases have shown promise as anticonvulsant agents. A number of these compounds, including variations of the core chemical structure, demonstrated seizure protection in various models after intraperitoneal administration. This research highlights the potential of these compounds in developing new anticonvulsant medications (Pandey & Srivastava, 2011).

Iron(II) Complexes

The compound has been used in the synthesis of iron(II) complexes with N5 chelate ligands containing a 1,4-diazepane core. These complexes have been studied for their structural and magnetic properties, which are important in the field of coordination chemistry and could have implications in materials science (Schmidt et al., 2013).

Photocytotoxic Agents

Research has also explored the use of iron(III) complexes involving derivatives of this compound for applications in cellular imaging and photocytotoxicity. These complexes have shown notable photocytotoxicity in red light, which can be leveraged in targeted cancer therapies (Basu et al., 2014).

Organic Synthesis

The chemical structure has been utilized in the synthesis of various organic compounds, such as in the scalable syntheses of H3 antagonists. This research has implications in the pharmaceutical industry for the development of new drugs (Pippel et al., 2011).

Ligands for Metal Complexes

The compound has been employed in the synthesis and study of ligands for metal complexes. These studies are crucial in understanding the properties of these complexes, which have applications in catalysis and materials science (Shukla et al., 2021).

properties

IUPAC Name

[6-(4-methyl-1,4-diazepan-1-yl)pyridin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4/c1-15-5-2-6-16(8-7-15)12-4-3-11(9-13)10-14-12/h3-4,10H,2,5-9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POYAHDAVWOUPCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)C2=NC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[6-(4-Methyl-1,4-diazepan-1-yl)pyridin-3-yl]methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[6-(4-Methyl-1,4-diazepan-1-yl)pyridin-3-yl]methanamine

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